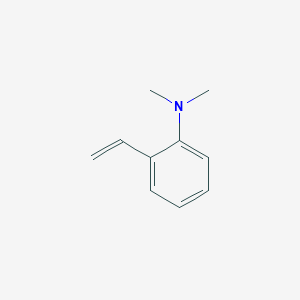
DIMETHYL-(2-VINYL-PHENYL)-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL-(2-VINYL-PHENYL)-AMINE is an organic compound characterized by the presence of a dimethylamino group attached to a 2-vinylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL-(2-VINYL-PHENYL)-AMINE typically involves the reaction of 2-vinylphenylamine with dimethyl sulfate or other methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYL-(2-VINYL-PHENYL)-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include N-oxides, ethyl-substituted derivatives, and various substituted phenylamines .
Applications De Recherche Scientifique
DIMETHYL-(2-VINYL-PHENYL)-AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological tool.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of DIMETHYL-(2-VINYL-PHENYL)-AMINE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyl group can undergo polymerization and other reactions. These interactions contribute to the compound’s biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DIMETHYL-(2-VINYL-PHENYL)-METHANAMINE
- DIMETHYL-(2-VINYL-PHENYL)-ETHANAMINE
- DIMETHYL-(2-VINYL-PHENYL)-PROPIONAMINE
Uniqueness
DIMETHYL-(2-VINYL-PHENYL)-AMINE is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds. The presence of both the dimethylamino and vinyl groups allows for a wide range of chemical transformations and applications .
Propriétés
Numéro CAS |
5339-18-4 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-ethenyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H13N/c1-4-9-7-5-6-8-10(9)11(2)3/h4-8H,1H2,2-3H3 |
Clé InChI |
SEHANOMIAIWILJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1C=C |
SMILES canonique |
CN(C)C1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















